Terbufos oxon sulfone
Overview
Description
Terbufos oxon sulfone is a metabolite of the organophosphorus insecticide terbufos, which is known for its oxidation products that are of concern due to their toxicities. Terbufos is rapidly oxidized to its sulfoxide, and eventually to terbufos sulfone in various environmental conditions, including soil and water . The oxidation process is influenced by factors such as soil type, moisture, temperature, and the presence of microbial activity . Terbufos sulfone itself does not appear until after some time of incubation in soil, indicating a sequential transformation process .
Synthesis Analysis
The synthesis of sulfone compounds, which are structurally related to terbufos sulfone, can be achieved through oxidative coupling reactions. For instance, β-keto-sulfone derivatives can be synthesized using tetrabutylammonium iodide and tert-butyl hydroperoxide mediated oxidative coupling of enamides with sulfonylhydrazides . Similarly, N-sulfonylated indazolones can be synthesized using sulfinic acid as a sulfonylating agent with tert-butyl hydroperoxide . These methods demonstrate the potential synthetic routes that could be applied to the synthesis of terbufos sulfone derivatives.
Molecular Structure Analysis
The molecular structure of terbufos sulfone and its related compounds can be characterized using techniques such as gas chromatography/mass spectrometry (GC/MS). The identification of terbufos sulfoxide, a precursor to terbufos sulfone, has been determined by GC/MS, and the mass spectral data indicate that thermal degradation can occur within the heated GC column . This suggests that careful analytical methods are required to study the molecular structure of terbufos sulfone and its intermediates.
Chemical Reactions Analysis
Terbufos and its oxidation products undergo various chemical reactions in the environment. For example, terbufos is subject to photochemical oxidation in surface waters, with terbufos sulfoxide and terbufos sulfone being the oxidation products . The photolysis rate constant and half-life of terbufos under natural sunlight conditions indicate that photolysis is a significant pathway for the degradation of terbufos in aquatic environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of terbufos and its oxidation products, such as terbufos sulfoxide and terbufos sulfone, have been studied in terms of their adsorption, desorption, soil mobility, aqueous persistence, and octanol-water partitioning coefficients . Terbufos shows a higher adsorption to soil compared to its oxidation products, which are more mobile in soil eluted with water . The persistence of terbufos sulfone in natural and distilled water indicates that chemical degradation predominates over microbial degradation in these environments . The octanol-water partitioning coefficients further illustrate the differences in the lipophilicity of these compounds, with terbufos being significantly more lipophilic than its sulfoxide and sulfone derivatives .
Scientific Research Applications
1. Analytical Chemistry
- Summary of the application : Terbufos oxon sulfone is used in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry .
- Methods of application : Methods have been developed for identification of terbufos, terbufos sulfoxide, terbufos sulfone, terbufoxon, terbufoxon sulfoxide, and terbufoxon sulfone by mass spectrometry. Residues of terbufos and terbufos sulfone fortified in soil samples at 5 ppm were extracted and analyzed successfully by gas chromatography and mass spectroscopy .
- Results or outcomes : The methods developed have been successful in identifying and analyzing residues of terbufos and terbufos sulfone in soil samples .
2. Soil Biochemistry
- Summary of the application : Terbufos oxon sulfone is studied in the field of soil biochemistry, particularly in understanding its transformations in natural and sterile, mineral and organic soil .
- Methods of application : A sandy loam and a muck soil were sterilized by autoclaving, and samples were treated at 10 ppm with terbufos, terbufos sulfoxide, or terbufos sulfone. These were incubated in the dark at 28°C; samples were removed after 1, 2, 4, 8, 12, 16, and 20 weeks and were examined for microbial populations, pH, and insecticide concentrations .
- Results or outcomes : The results show that biochemical processes are of major importance in the transformation of terbufos and its oxidation products in soil .
Safety And Hazards
properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFYKRJAGQAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037604 | |
Record name | Terbufos OA sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbufos oxon sulfone | |
CAS RN |
56070-15-6 | |
Record name | Terbufos oxon sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbufos OA sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFOS OXON SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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